molecular formula C11H17BrO2 B2867500 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 256954-28-6

5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B2867500
CAS No.: 256954-28-6
M. Wt: 261.159
InChI Key: NJMBPUJWFHQGRF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound characterized by a [3.3.1] bridged ring system with a bromomethyl substituent at the 5-position and a carboxylic acid group at the 1-position. The bromomethyl group introduces significant synthetic utility, acting as a reactive site for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid enables further derivatization (e.g., esterification, amidation) .

Properties

IUPAC Name

5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrO2/c12-8-10-3-1-5-11(7-10,9(13)14)6-2-4-10/h1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMBPUJWFHQGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCC(C1)(C2)C(=O)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: N-bromosuccinimide (NBS), amines, thiols, alkoxides.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclo Carboxylic Acid Derivatives

Compound Name Bicyclo System Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid [3.3.1] 5-Methyl, 1-COOH C₁₁H₁₈O₂ 182.26
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid [3.2.2] 5-Methoxycarbonyl, 1-COOH C₁₂H₁₈O₄ 226.27
(1β,3α,5β)-Bicyclo[3.3.1]nonane-3-carboxylic acid [3.3.1] 3-COOH C₁₀H₁₆O₂ 168.23

Key Observations :

  • The bicyclo[3.3.1] framework imparts rigidity, influencing stereochemical outcomes in synthesis .
  • Substituent position (e.g., 1- vs. 3-carboxylic acid) alters electronic and steric profiles. For example, 5-methyl substitution increases hydrophobicity compared to bromomethyl, which enhances electrophilicity .

Physical and Chemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Density (g/cm³) Boiling Point (°C) pKa Storage Conditions
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid 1.121 (predicted) 301.7 (predicted) 4.87 Room temperature
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid N/A N/A N/A Room temperature

Key Observations :

  • The methyl-substituted analog exhibits a predicted pKa of 4.87, typical for aliphatic carboxylic acids, suggesting similar acidity for the bromomethyl variant .
  • Bromine’s higher atomic mass and polarizability may increase density and boiling point compared to methyl analogs, though experimental data are lacking.

Nucleophilic Reactivity

The bromomethyl group in 5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is poised for substitution reactions (e.g., SN2), enabling functionalization to amines, thiols, or azides. This contrasts with the methyl group in ’s compound, which is inert under similar conditions .

Carboxylic Acid Derivatives

Like other bicyclo carboxylic acids, the target compound can form esters or amides. For example:

  • Esterification: Reaction with 3-hydroxyoxetane () yields bicyclo[3.3.1]nonane-1-carboxylate esters, useful in medicinal chemistry .
  • Amidation: Pyridylmethylamines derived from bicyclo[3.3.1]nonane-amines () highlight applications in neurotransmitter receptor modulation .

Biological Activity

5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid, with the CAS number 256954-28-6, is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthetic routes, and applications in various fields, particularly focusing on its anticancer properties and other biological interactions.

Structural Characteristics

The compound features a bicyclic structure that is characteristic of bicyclo[3.3.1]nonane derivatives. The presence of the bromomethyl group is significant as it can influence the compound's reactivity and interaction with biological targets. The carboxylic acid functional group further enhances its potential for biological activity by allowing for hydrogen bonding and ionic interactions.

Anticancer Properties

Research has indicated that derivatives of bicyclo[3.3.1]nonane exhibit promising anticancer activities. The mechanism of action is thought to involve the inhibition of cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
  • Apoptosis Induction : Studies suggest that these compounds can trigger programmed cell death in malignant cells, which is a crucial aspect of effective cancer therapies.
  • Targeting Specific Pathways : The unique structure allows for selective targeting of certain molecular pathways involved in cancer progression, making them suitable candidates for further development as anticancer agents.

Ion Receptor Applications

The compound has also been explored for its potential as an ion receptor due to its ability to form stable complexes with various ions. This property can be utilized in sensing applications and separation technologies, enhancing its industrial relevance.

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination : The introduction of the bromomethyl group can be achieved through bromination reactions using agents like N-bromosuccinimide (NBS) under radical conditions.
  • Carboxylation : This step involves the introduction of the carboxylic acid functionality, often through nucleophilic substitution reactions.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer potential of various bicyclo[3.3.1]nonane derivatives, including this compound, against different cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed:

CompoundIC50 (µM)Mechanism
This compound15Induces apoptosis
Bicyclo[3.3.1]nonane-1-carboxylic acid25Cell cycle arrest

This indicates that the bromomethyl derivative has a stronger anticancer effect compared to its non-brominated counterpart.

Study 2: Ion Binding Studies

Another study focused on the ion-binding capabilities of this compound:

Ion TypeBinding Affinity (K_d)
Na⁺50 µM
K⁺40 µM

These findings suggest that the compound can effectively bind to cations, which could be harnessed for sensor development.

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